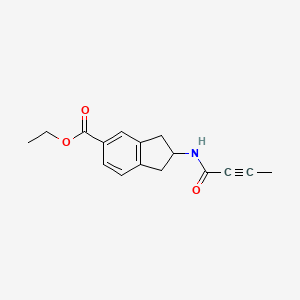
3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one is an organic compound belonging to the pyridazinone family. This compound is characterized by a pyridazinone ring substituted with an acetyl group at the 3-position and a 4-methylphenyl group at the 1-position. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or keto acids. One common method involves the reaction of 4-methylphenylhydrazine with acetylacetone under acidic conditions to form the desired pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.
Substitution: The hydrogen atoms on the pyridazinone ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of 3-carboxy-1-(4-methylphenyl)pyridazin-4(1H)-one.
Reduction: Formation of 3-acetyl-1-(4-methylphenyl)dihydropyridazin-4(1H)-one.
Substitution: Formation of various substituted pyridazinones depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and 4-methylphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
3-acetyl-1-phenylpyridazin-4(1H)-one: Lacks the 4-methyl group on the phenyl ring.
3-acetyl-1-(4-chlorophenyl)pyridazin-4(1H)-one: Contains a chlorine atom instead of a methyl group on the phenyl ring.
3-acetyl-1-(4-methoxyphenyl)pyridazin-4(1H)-one: Contains a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
3-acetyl-1-(4-methylphenyl)pyridazin-4(1H)-one is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties.
特性
IUPAC Name |
3-acetyl-1-(4-methylphenyl)pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-9-3-5-11(6-4-9)15-8-7-12(17)13(14-15)10(2)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOHKAQMGUNLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide](/img/structure/B2856127.png)



![4-amino-3-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2856135.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(p-tolylthio)propanamide](/img/structure/B2856137.png)
![7-(3-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2856138.png)
![3-(1-(cyclohex-3-enecarbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2856139.png)
![2-Chloro-1-spiro[2.3]hexan-5-ylethanone](/img/structure/B2856140.png)
![2-(4-chloro-1H-indol-3-yl)-1-[4-(prop-2-yn-1-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B2856141.png)
![6-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2856142.png)
